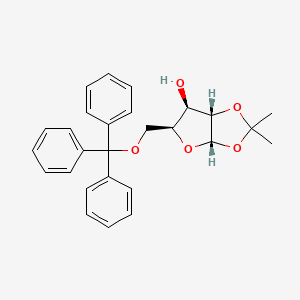

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

CAS No.:

Cat. No.: VC13689291

Molecular Formula: C27H28O5

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H28O5 |

|---|---|

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | (3aS,5S,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

| Standard InChI | InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24-,25-/m0/s1 |

| Standard InChI Key | NRPUJUCGRNWUOE-NDBXHCKUSA-N |

| Isomeric SMILES | CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

| SMILES | CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

| Canonical SMILES | CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a derivative of D-glucitol, modified with protective groups at specific hydroxyl positions. The isopropylidene group protects the 1,3-diol moiety, while the trityl (triphenylmethyl) group shields the primary hydroxyl at position 6. These modifications stabilize the molecule during synthetic reactions, preventing unwanted side reactions.

The molecular formula is reported variably as C₂₇H₂₈O₅ or C₂₈H₃₀O₅ , with molecular weights of 432.5 g/mol and 446.53 g/mol, respectively. This discrepancy may arise from differences in stereochemical assignments or typographical errors in source materials. The IUPAC name, (3aS,5S,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-ol, confirms the bicyclic furanodioxolane core and trityl-protected hydroxymethyl side chain.

Table 1: Comparative Molecular Data

| Property | Source | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₈O₅ | C₂₈H₃₀O₅ |

| Molecular Weight | 432.5 g/mol | 446.53 g/mol |

| CAS Registry Number | 65758-50-1 | 65758-50-1 |

Synthesis and Reaction Mechanisms

Protective Group Strategy

The synthesis of this compound involves sequential protection of D-glucitol’s hydroxyl groups:

-

Isopropylidene Protection: Reaction with acetone under acidic conditions forms the 1,3-O-isopropylidene acetal, converting vicinal diols into a stable cyclic ketal.

-

Tritylation: The primary hydroxyl at position 6 reacts with trityl chloride (triphenylmethyl chloride) in pyridine, yielding the bulky trityl ether. This step ensures regioselectivity in subsequent reactions.

The anhydrous ring at position 2,5 results from intramolecular dehydration during synthesis, locking the sugar into a rigid furanose conformation.

Applications in Glycobiology and Organic Synthesis

Glycosylation Studies

The compound serves as a key intermediate in glycosylation reactions, where its protective groups allow selective activation of specific hydroxyls. For example:

-

The trityl group’s steric bulk prevents undesired reactions at position 6, enabling controlled formation of glycosidic bonds at other positions.

-

Deprotection of the isopropylidene group under mild acidic conditions (e.g., aqueous acetic acid) regenerates diol functionality for further modifications.

Table 2: Research Applications

| Application Area | Purpose | Reference |

|---|---|---|

| Carbohydrate Synthesis | Building block for oligosaccharides | |

| Biomaterial Development | Design of sugar-based polymers | |

| Enzyme Substrate Studies | Probing glycosidase specificity |

| Supplier | Purity Grade | Packaging |

|---|---|---|

| Medical Isotopes | >98% | 100 mg to 10 g |

| Glentham Life Sciences | >95% | Custom bulk orders |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume